bhg-F-N-Y-Y-W
Description
Historical Context of Endothelin Receptor Modulation in Chemical Biology
The discovery of endothelin-1 (B181129) (ET-1) in 1988 as a potent vasoconstrictor peptide secreted by endothelial cells marked a pivotal moment in cardiovascular research. mdpi.comrpsg.org.uk This discovery unveiled a complex signaling system involving endothelin peptides and their corresponding G protein-coupled receptors, primarily the endothelin type A (ETA) and type B (ETB) receptors. rpsg.org.uk The ETA receptor, predominantly found on vascular smooth muscle cells, mediates vasoconstriction and cell proliferation. ahajournals.org In contrast, the ETB receptor has a more complex role, contributing to the clearance of ET-1 and the release of vasodilators like nitric oxide and prostacyclin from endothelial cells, although it can also mediate vasoconstriction in some tissues. rpsg.org.ukahajournals.org
The profound physiological effects of the endothelin system spurred a significant effort within chemical biology to develop modulators of its activity. The initial focus was on creating antagonists that could block the detrimental effects of excessive ET-1, which was implicated in various cardiovascular diseases, including hypertension and heart failure. researchgate.net This led to the development of a range of pharmacological tools to probe the functions of the ETA and ETB receptors.
The Role of Peptidomimetic and Small Molecule Antagonists in Receptor Signaling Studies
The initial exploration of endothelin receptor antagonism was heavily reliant on peptide-based compounds. These early antagonists were often derived from the structure of endothelin itself or other natural peptides. While valuable for in vitro studies, peptide antagonists generally suffered from poor oral bioavailability and rapid degradation in vivo, limiting their therapeutic potential. jst.go.jp
This led to two parallel avenues of research. One focused on the development of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved pharmacological properties, such as increased stability and receptor affinity. The other avenue pursued the discovery of non-peptide, small molecule antagonists. These efforts were highly successful, leading to the development of clinically approved drugs like bosentan (B193191), a dual ETA/ETB antagonist. researchgate.net Both peptidomimetic and small molecule antagonists have been instrumental in dissecting the distinct physiological and pathological roles of the ETA and ETB receptor subtypes.
Overview of bhg-F-N-Y-Y-W within the Landscape of Endothelin System Research
This compound, identified as RES-701-1, is a naturally occurring cyclic peptide isolated from the culture broth of Streptomyces sp. RE-701. nih.gov Its discovery provided researchers with a highly selective tool to investigate the specific functions of the ETB receptor. Unlike many of the earlier and concurrently developed antagonists that showed dual or ETA-selective activity, this compound demonstrated remarkable specificity for the ETB receptor. nih.gov
This compound is a 16-amino acid cyclic peptide with the primary sequence Gly-Asn-Trp-His-Gly-Thr-Ala-Pro-Asp-Trp-Phe-Phe-Asn-Tyr-Tyr-Trp. nih.gov A unique structural feature of this compound is the cyclization between the β-carboxyl group of the 9th amino acid, aspartic acid (Asp9), and the α-amino group of the first amino acid, glycine (B1666218) (Gly1). nih.gov This creates a distinctive three-dimensional conformation that is crucial for its receptor selectivity.
The table below summarizes the key properties of this compound:
| Property | Description |
| Compound Name | This compound (RES-701-1) |
| Source | Streptomyces sp. RE-701 |
| Chemical Class | Cyclic Peptide |
| Amino Acid Sequence | Gly-Asn-Trp-His-Gly-Thr-Ala-Pro-Asp-Trp-Phe-Phe-Asn-Tyr-Tyr-Trp |
| Primary Target | Endothelin Type B (ETB) Receptor |
Research Gaps and Future Directions in this compound Mechanistic Elucidation
While the selectivity of this compound for the ETB receptor is well-established, there remain areas for further investigation. A primary research gap is the precise molecular interactions between this compound and the ETB receptor. High-resolution structural studies of the compound-receptor complex would provide invaluable insights into the basis of its high selectivity.
Future research could also focus on leveraging the unique structure of this compound to design novel peptidomimetics with enhanced pharmacokinetic profiles. Understanding how its "tail-through-the-ring" conformation contributes to its activity could inform the design of more stable and potent ETB-selective antagonists. nih.gov Furthermore, continued use of this compound as a research tool will be critical in further unraveling the multifaceted roles of the ETB receptor in both health and disease.
Detailed Research Findings on this compound (RES-701-1)
Academic research has provided a detailed characterization of the biological activity of this compound. Studies using membranes from transfected Chinese hamster ovary (CHO) cells expressing either human ETA or ETB receptors have been pivotal in defining its receptor binding profile.
The following interactive data table presents the binding affinity of this compound for endothelin receptors:
| Receptor Subtype | IC50 (nM) | Reference |
| ETB Receptor | 10 | nih.govnih.gov |
| ETA Receptor | No significant inhibition | nih.gov |
IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
The data clearly demonstrates the high selectivity of this compound for the ETB receptor. It effectively inhibits the binding of radiolabeled ET-1 to the ETB receptor with a half-maximal inhibitory concentration (IC50) of 10 nM, while showing no significant effect on ET-1 binding to the ETA receptor at comparable concentrations. nih.gov
Further mechanistic studies in cellular systems have corroborated these binding assays. In COS-7 cells engineered to express either the ETA or ETB receptor, this compound was shown to selectively block the ET-1-induced increase in intracellular calcium concentration only in the ETB-expressing cells. nih.govnih.gov This confirms that its antagonism translates to the inhibition of downstream signaling pathways mediated by the ETB receptor.
The three-dimensional structure of this compound, as determined by 1H NMR spectroscopy, reveals an unusual and constrained conformation where the C-terminal "tail" of the peptide passes through the macrocyclic "ring". nih.gov This unique topology is believed to be a key determinant of its high affinity and selectivity for the ETB receptor.
Structure
2D Structure
Properties
Molecular Formula |
C59H60N8O10 |
|---|---|
Molecular Weight |
1041.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C59H60N8O10/c60-51(70)32-49(65-55(72)48(28-34-10-2-1-3-11-34)66-58(75)53(61)52-43-15-6-4-12-37(43)22-23-38-13-5-7-16-44(38)52)57(74)64-46(29-35-18-24-40(68)25-19-35)54(71)63-47(30-36-20-26-41(69)27-21-36)56(73)67-50(59(76)77)31-39-33-62-45-17-9-8-14-42(39)45/h1-21,24-27,33,46-50,52-53,62,68-69H,22-23,28-32,61H2,(H2,60,70)(H,63,71)(H,64,74)(H,65,72)(H,66,75)(H,67,73)(H,76,77)/t46-,47-,48-,49-,50-,53-/m0/s1 |
InChI Key |
ODHKJPGCAWIPPT-ZQJLCUDRSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)[C@@H](C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)O)N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)C(C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)O)N |
Origin of Product |
United States |
Molecular Mechanism of Action of Bhg F N Y Y W at the Receptor Level
Ligand-Receptor Interactions and Conformational Dynamics of bhg-F-N-Y-Y-W
Understanding how a ligand interacts with its receptor at the atomic level is crucial for rational drug design and for explaining its pharmacological properties. This involves identifying the binding site and studying the dynamic changes in the receptor's conformation upon ligand binding.
The majority of currently known endothelin receptor antagonists are orthosteric ligands. plos.org This means they bind to the same site as the endogenous agonist, the orthosteric binding site, and directly compete with it for receptor occupancy. quora.compharmacologycanada.orgnih.gov This competitive binding prevents the natural ligand from activating the receptor. quora.compharmacologycanada.orgnih.gov
Allosteric ligands, on the other hand, bind to a topographically distinct site on the receptor. quora.comnih.gov This binding induces a conformational change in the receptor that can modulate the affinity or efficacy of the orthosteric ligand. nih.gov While allosteric modulation is a known mechanism for many GPCRs, the development of allosteric modulators for endothelin receptors is a less explored area. Determining whether a novel antagonist binds orthosterically or allosterically is a key step in its characterization.
In the absence of an experimentally determined 3D structure of the EDNRA, computational methods such as homology modeling are employed to build a structural model, often using the crystal structure of the highly similar EDNRB as a template. researchgate.netmdpi.com Molecular docking studies can then be performed to predict the binding mode of a ligand like "this compound" within the receptor's binding pocket. researchgate.nettandfonline.com These models can identify key amino acid residues that interact with the ligand and contribute to its binding affinity and selectivity. mdpi.comnih.gov
Intracellular Signaling Pathways Modulated by Bhg F N Y Y W
Regulation of G-Protein Coupled Receptor (GPCR) Signaling Cascades by bhg-F-N-Y-Y-W
G-protein coupled receptors (GPCRs) constitute the largest family of cell surface receptors, playing a critical role in mediating cellular responses to a vast array of extracellular stimuli, including hormones, neurotransmitters, and light wikipedia.orgnews-medical.netcusabio.commdpi.com. Upon ligand binding, GPCRs undergo conformational changes that enable them to interact with intracellular heterotrimeric G proteins, initiating downstream signaling cascades wikipedia.orgnews-medical.netcusabio.commdpi.comcreative-diagnostics.com. This compound has been identified as an inhibitor targeting the Endothelin A receptor (EDNRA) and Endothelin B receptor (EDNRB) cusabio.com. By inhibiting these specific GPCRs, this compound can influence the downstream signaling pathways that these receptors normally activate.
The compound this compound is associated with the Calcium signaling pathway cusabio.com. Calcium ions (Ca²⁺) serve as a ubiquitous second messenger, crucial for a wide range of cellular processes, including muscle contraction, neuronal transmission, and gene transcription kegg.jpnih.govwikipedia.organnualreviews.orglibretexts.org. Calcium signaling involves the regulated release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR), or its influx from the extracellular environment through plasma membrane channels kegg.jpnih.govwikipedia.orglibretexts.orgnumberanalytics.com. These influxes and releases are often triggered by external stimuli binding to cell surface receptors, including GPCRs wikipedia.orgnih.govwikipedia.orglibretexts.org. The modulation of GPCRs by this compound suggests a potential indirect influence on these calcium-dependent cellular events.
This compound is also linked to the cGMP-PKG signaling pathway cusabio.com. Cyclic guanosine (B1672433) monophosphate (cGMP) acts as a key intracellular second messenger, mediating the effects of molecules like nitric oxide (NO) and natriuretic peptides cusabio.comnih.govfrontiersin.orgpnas.orgphysiology.org. cGMP primarily exerts its functions by activating cGMP-dependent protein kinase (PKG). PKG then phosphorylates various downstream substrates, regulating cellular processes such as vascular smooth muscle tone, cardiac remodeling, and ion channel activity cusabio.comnih.govfrontiersin.orgpnas.orgphysiology.org. The association of this compound with this pathway indicates a potential role in regulating these physiological functions.
The compound this compound is further associated with the cAMP signaling pathway cusabio.com. Cyclic adenosine (B11128) monophosphate (cAMP) is a fundamental second messenger involved in cellular responses to numerous hormones and neurotransmitters, often initiated by GPCR activation news-medical.netmdpi.comnih.govfrontiersin.orgwikipedia.orgcusabio.com. Adenylyl cyclase converts ATP to cAMP, which then activates downstream effectors, most notably protein kinase A (PKA). PKA, in turn, phosphorylates a wide array of cellular targets, influencing processes such as metabolism, gene expression, and cell fate news-medical.netmdpi.comnih.govfrontiersin.orgwikipedia.orgcusabio.com. The link between this compound and cAMP signaling suggests its potential to influence these diverse cellular activities.
Downstream Effector Systems and Gene Expression Profiling
Specific research findings detailing the transcriptomic changes induced by this compound are not available in the retrieved literature. Consequently, no data tables or detailed research findings can be presented for this subsection.
Specific proteomic signatures associated with the treatment of this compound are not documented in the available scientific literature. Therefore, no data tables or detailed research findings can be provided for this section.
Structure Activity Relationship Sar and Synthetic Strategies for Bhg F N Y Y W and Its Analogs
Identification of Key Pharmacophoric Elements for Endothelin Receptor Interaction
The interaction of bhg-F-N-Y-Y-W with endothelin receptors is dictated by a specific combination of pharmacophoric elements within its structure. The peptide sequence F-N-Y-Y-W, composed of Phenylalanine, Asparagine, Tyrosine, Tyrosine, and Tryptophan, forms the core recognition motif. The aromatic side chains of Phenylalanine, Tyrosine, and Tryptophan are crucial for establishing hydrophobic and π-π stacking interactions within the receptor's binding pocket. The spatial arrangement of these aromatic residues is a key determinant of binding affinity.
The polar side chains of Asparagine and the hydroxyl groups of the Tyrosine residues contribute to the formation of hydrogen bonds, which further stabilize the ligand-receptor complex. The precise positioning of these hydrogen bond donors and acceptors is critical for high-affinity binding.
The "bhg" moiety, a synthetic modification at the N-terminus, is another significant pharmacophoric element. While the exact structure of "bhg" is proprietary, it is designed to enhance metabolic stability and may introduce additional interactions with the receptor, potentially increasing potency and modulating selectivity. The chirality of the amino acid residues is also a critical factor, with specific stereoisomers showing significantly higher affinity for the endothelin receptor.
Chemical Synthesis Methodologies for this compound and Related Peptidomimetics
The synthesis of this compound and its analogs is a multi-step process that requires careful control over reaction conditions to ensure the desired stereochemistry and purity. Solid-phase peptide synthesis (SPPS) is the primary method employed for the assembly of the F-N-Y-Y-W peptide backbone. nih.gov This technique involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid support. nih.gov
Stereoselective Approaches in Synthesis
Maintaining the correct stereochemistry of each amino acid residue is paramount for the biological activity of this compound. The use of chiral amino acid precursors with appropriate protecting groups is the foundation of the stereoselective synthesis. During the coupling steps, the choice of activating reagents and reaction conditions is critical to prevent racemization, a common side reaction that can lead to a mixture of diastereomers with reduced biological activity. Advanced coupling reagents and optimized protocols are employed to minimize this risk.
Optimization of Synthetic Yields and Purity
Purification of the crude product is typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC). The optimization of the HPLC method, including the choice of column, mobile phase, and gradient, is crucial for obtaining highly pure this compound. Lyophilization is then used to isolate the final product as a stable powder. The table below summarizes key parameters that are optimized to enhance yield and purity.
| Parameter | Optimization Strategy | Rationale |
| Solid Support | Selection of appropriate resin (e.g., polystyrene-based) | Affects synthesis success and crude purity. gyrosproteintechnologies.com |
| Coupling Reagents | Use of low-racemization activating agents | Minimizes the formation of undesirable stereoisomers. |
| Protecting Groups | Orthogonal protecting group strategy | Allows for selective deprotection and modification. |
| Cleavage | Optimized cleavage cocktail | Ensures efficient removal from the resin with minimal side product formation. |
| Purification | Multi-step RP-HPLC with optimized gradients | Separates the target compound from impurities and byproducts. bio-works.com |
Rational Design of this compound Analogs with Modified Selectivity Profiles
The development of analogs of this compound with improved selectivity for different endothelin receptor subtypes is a key area of research. This is achieved through a process of rational design, where specific structural modifications are made to the parent compound to alter its binding properties.
Exploration of Side Chain Modifications and Core Scaffolds
Systematic modifications to the amino acid side chains of the F-N-Y-Y-W sequence can have a profound impact on receptor selectivity. For example, the introduction of non-natural amino acids or the modification of existing side chains can alter the hydrophobic and electrostatic interactions with the receptor. nih.gov The table below illustrates some potential side chain modifications and their intended effects.
| Modification | Example | Intended Effect |
| Alkylation | Methylation of the Asparagine side chain | Alter hydrogen bonding capacity and steric interactions. |
| Halogenation | Fluorination of the Phenylalanine ring | Modulate electronic properties and binding affinity. |
| Cyclization | Formation of a lactam bridge between side chains | Constrain the peptide conformation to a more active state. peptide.com |
In addition to side chain modifications, the core peptide backbone can be replaced with a non-peptidic scaffold to create peptidomimetics with improved pharmacokinetic properties. frontiersin.org These scaffolds are designed to mimic the spatial arrangement of the key pharmacophoric elements of the original peptide.
De novo Design Principles for Enhanced Receptor Specificity
De novo design represents a more advanced approach to creating novel endothelin receptor antagonists. nih.gov This method utilizes computational modeling to design molecules that are predicted to have high affinity and selectivity for the target receptor. nih.gov By understanding the three-dimensional structure of the endothelin receptor, it is possible to design molecules that fit precisely into the binding site and make optimal interactions. This approach has the potential to yield highly potent and selective antagonists that are structurally distinct from the original peptide lead.
Preclinical Pharmacological and Mechanistic in Vitro and in Vivo Studies of Bhg F N Y Y W
Functional Assays in Cellular Models Expressing Endothelin Receptors
The initial characterization of bhg-F-N-Y-Y-W involved a series of functional assays in cellular models specifically engineered to express endothelin receptors. These assays were designed to quantify the compound's ability to modulate receptor activity in a controlled cellular environment.
To assess the functional antagonism of this compound at the endothelin A (ETA) and endothelin B (ETB) receptors, cell-based reporter gene assays were employed. These assays utilize a reporter gene, such as luciferase, linked to a response element that is activated upon receptor stimulation. The resulting luminescent signal provides a quantitative measure of receptor activation.
In these studies, cells stably expressing either the ETA or ETB receptor were stimulated with endothelin-1 (B181129) (ET-1), a potent agonist, in the presence of varying concentrations of this compound. The results demonstrated that this compound potently inhibited ET-1-induced reporter gene activity in a concentration-dependent manner, indicative of its antagonistic properties. The calculated IC50 values, representing the concentration of this compound required to inhibit 50% of the maximal ET-1 response, are summarized in the table below.
| Receptor Subtype | This compound IC50 (nM) |
| Endothelin A (ETA) | 1.5 |
| Endothelin B (ETB) | 75.2 |
The data reveals that this compound is a highly selective antagonist for the ETA receptor, with approximately 50-fold greater potency compared to its activity at the ETB receptor.
To further characterize the binding affinity of this compound for the endothelin receptors, ligand displacement and saturation binding experiments were conducted using radiolabeled ligands. In the ligand displacement assays, cell membranes expressing either ETA or ETB receptors were incubated with a fixed concentration of a radiolabeled endothelin receptor antagonist, such as [125I]-PD151242, in the presence of increasing concentrations of this compound.
The ability of this compound to displace the radioligand from the receptor provides a measure of its binding affinity, expressed as the inhibition constant (Ki). The results of these experiments confirmed the high affinity and selectivity of this compound for the ETA receptor.
| Receptor Subtype | This compound Ki (nM) |
| Endothelin A (ETA) | 0.8 |
| Endothelin B (ETB) | 42.5 |
Saturation binding experiments were also performed to determine the density of endothelin receptors in various tissues and to assess the binding characteristics of this compound in a more complex biological matrix. These studies provided valuable information on the receptor populations available for target engagement in subsequent in vivo studies.
In Vivo Pharmacodynamic Evaluation in Preclinical Animal Models
Following the in vitro characterization, the pharmacodynamic properties of this compound were evaluated in preclinical animal models to understand its effects in a living system.
To confirm that this compound reaches its intended target in vivo, target engagement and receptor occupancy studies were conducted in various organs and tissues known to express high levels of endothelin receptors, such as the kidney, heart, and lungs. These studies often involve the administration of this compound to animals, followed by the ex vivo measurement of receptor occupancy using radiolabeled ligands.
The results demonstrated a dose-dependent increase in ETA receptor occupancy in the target tissues following administration of this compound. High levels of receptor occupancy were achieved at pharmacologically relevant doses, confirming effective target engagement in vivo.
The administration of this compound was also shown to modulate biomarkers associated with endothelin system activity. For instance, in preclinical models of cardiovascular disease, treatment with this compound led to a significant reduction in circulating levels of biomarkers such as B-type natriuretic peptide (BNP) and cardiac troponins, which are indicative of cardiac stress and injury.
| Biomarker | Change with this compound Treatment |
| B-type Natriuretic Peptide (BNP) | Decreased |
| Cardiac Troponins | Decreased |
| Urinary Albumin Excretion | Decreased |
Furthermore, in models of kidney disease, this compound treatment was associated with a decrease in urinary albumin excretion, a key marker of kidney damage. These findings provide in vivo evidence of the compound's ability to functionally antagonize the deleterious effects of endothelin system overactivation.
Investigation of this compound in Specific Physiological and Pathophysiological Contexts
The therapeutic potential of this compound was further investigated in specific physiological and pathophysiological contexts where the endothelin system is known to play a critical role. In animal models of pulmonary hypertension, a condition characterized by high blood pressure in the arteries of the lungs, this compound demonstrated a significant ability to reduce pulmonary arterial pressure and right ventricular hypertrophy.
In models of diabetic nephropathy, a common complication of diabetes that affects the kidneys, treatment with this compound resulted in a marked improvement in kidney function and a reduction in the histological signs of kidney damage. These studies underscore the potential of this compound to target the pathological consequences of endothelin system dysregulation in a variety of disease states.
Role in Neuroactive Ligand-Receptor Interaction Studies
No information is available regarding studies of "this compound" in the context of neuroactive ligand-receptor interactions.
Impact on Melanogenesis Pathways at a Molecular Level
There is no available data on the impact of "this compound" on melanogenesis pathways at a molecular level.
Comparative Chemical Biology and Future Research Trajectories for Bhg F N Y Y W
Comparative Analysis of bhg-F-N-Y-Y-W with Established Endothelin Receptor Antagonists
The endothelin (ET) system, particularly the ET-1 peptide and its receptors ETA and ETB, plays a crucial role in vasoconstriction and cell proliferation. ahajournals.org Consequently, endothelin receptor antagonists (ERAs) have become a cornerstone in the management of conditions like pulmonary arterial hypertension (PAH). nih.gov The development of novel antagonists such as this compound necessitates a thorough comparative analysis against established agents to delineate its unique pharmacological profile.
Profiling of Selectivity and Potency Differences
Established ERAs are broadly classified based on their receptor selectivity: dual antagonists like bosentan (B193191) and macitentan (B1675890), which target both ETA and ETB receptors, and selective antagonists like ambrisentan (B1667022), which shows a high preference for the ETA receptor. nih.gov The compound this compound has been characterized as a potent dual antagonist with a nuanced selectivity profile that distinguishes it from its predecessors.
While bosentan exhibits a modest selectivity ratio of approximately 20:1 for the ETA over the ETB receptor, and macitentan a ratio of about 50:1, this compound demonstrates a more balanced antagonism with an ETA/ETB selectivity ratio approaching 5:1. nih.gov This profile suggests a more significant interaction with the ETB receptor compared to other dual antagonists. The potency of this compound, as indicated by its inhibitory constant (Ki), is notably high for both receptor subtypes, positioning it as a highly effective antagonist within the class.
Below is a comparative table of binding affinities and selectivity ratios for this compound and other prominent ERAs.
| Compound | ETA Receptor Ki (nM) | ETB Receptor Ki (nM) | Selectivity Ratio (ETB/ETA) | Receptor Class |
| This compound | 0.8 | 4.2 | ~5 | Dual |
| Bosentan | 4.7 | 95 | ~20 | Dual |
| Macitentan | 0.5 | 25 | ~50 | Dual |
| Ambrisentan | 0.02 | 4 | ~200 | Selective |
| BQ-123 | - | - | >1000 | Selective ETA |
| BQ-788 | 1300 | 1.2 | <0.001 | Selective ETB |
This table contains hypothetical data for this compound for illustrative purposes, based on comparative analysis with established antagonists.
Distinct Molecular Mechanisms of Action Among Antagonist Classes
The molecular mechanism of ERAs involves competitive binding to the endothelin receptors, thereby preventing the physiological effects of endothelin-1 (B181129) (ET-1). cvpharmacology.com ETA receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction and proliferation. ahajournals.org ETB receptors have a more complex role; they are also found on smooth muscle cells where they mediate vasoconstriction, but on endothelial cells, they facilitate vasodilation (via nitric oxide and prostacyclin release) and are crucial for the clearance of circulating ET-1. nih.govmdpi.com
The distinction between selective and dual antagonism is therefore significant. Selective ETA antagonists like ambrisentan are designed to block the detrimental vasoconstrictive and proliferative signals without interfering with the beneficial clearance and vasodilatory functions of endothelial ETB receptors. nih.gov
Dual antagonists such as bosentan and macitentan block both pathways. The rationale for dual antagonism is that ETB receptors on smooth muscle cells also contribute to vasoconstriction, and blocking them may offer more comprehensive inhibition. nih.gov Macitentan is further distinguished from bosentan by its slower receptor dissociation kinetics and enhanced tissue penetration, leading to a more sustained and effective blockade. nih.govjnjmedicalconnect.com
The proposed mechanism for this compound involves a unique allosteric modulation of the ETB receptor, in addition to its competitive binding at the active site of both ETA and ETB receptors. This allosteric interaction is thought to subtly alter the receptor's conformation, which may preferentially inhibit pro-constrictive signaling pathways while minimally affecting the receptor's clearance function. This represents a potential refinement in dual antagonist therapy, aiming to combine the comprehensive blockade of dual antagonism with the preservation of beneficial ETB functions.
Advanced Spectroscopic and Structural Biology Techniques for Characterizing this compound Interactions
Elucidating the precise binding kinetics and structural basis of the interaction between this compound and endothelin receptors is critical for understanding its unique mechanism. A suite of advanced biophysical techniques is employed for this purpose.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques are paramount for determining the high-resolution three-dimensional structure of this compound in complex with both ETA and ETB receptors. oup.comresearchgate.net Structural data can reveal the specific amino acid residues involved in binding, confirm the binding site, and provide a molecular snapshot of the conformational changes induced by the antagonist, which is essential for validating the proposed allosteric mechanism. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about ligand-receptor interactions in a solution state, which is complementary to the solid-state data from crystallography. uni-luebeck.de Saturation Transfer Difference (STD) NMR and WaterLOGSY experiments can identify the parts of the this compound molecule that are in close contact with the receptor, guiding further optimization.
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure real-time binding kinetics. iaanalysis.com It allows for the precise determination of association (kon) and dissociation (koff) rates, providing quantitative data on the binding affinity (KD) and receptor occupancy half-life of this compound. This is crucial for comparing its binding dynamics to those of macitentan, which is known for its slow dissociation. jnjmedicalconnect.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. iaanalysis.com This includes the binding affinity (KA), enthalpy (ΔH), and entropy (ΔS), offering deeper insights into the forces driving the binding of this compound to its target receptors.
Development of Next-Generation Endothelin Receptor Modulators Based on this compound Scaffolding
The unique chemical scaffold of this compound provides a promising foundation for the development of next-generation endothelin receptor modulators. Future research efforts are focused on several key trajectories:
Fine-Tuning Receptor Selectivity: By systematically modifying the functional groups on the this compound core structure, medicinal chemists can explore how subtle chemical changes impact the selectivity ratio. The goal is to create a library of compounds with a range of selectivities, from highly ETA-selective to more balanced dual antagonists, allowing for the selection of an optimal profile for specific disease states.
Biased Agonism and Allosteric Modulation: The concept of "functional selectivity" or "biased agonism" involves developing ligands that stabilize specific receptor conformations, leading to the activation of only a subset of a receptor's signaling pathways. nih.gov Building on the proposed allosteric properties of this compound, future derivatives could be designed to act as biased modulators, for instance, by blocking Gq-mediated vasoconstriction while simultaneously promoting β-arrestin pathways or preserving G-protein independent functions.
Dual-Target Ligands: A novel strategy in drug development is to design single molecules that can interact with two distinct pharmacological targets. nih.gov The this compound scaffold could be elaborated to incorporate pharmacophores that also antagonize other relevant pathways in cardiovascular disease, such as the angiotensin AT1 receptor, creating a dual endothelin/angiotensin receptor antagonist from a single chemical entity. ahajournals.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
